Ceftizoxime

Catalog No.
S523130
CAS No.
68401-81-0
M.F
C13H13N5O5S2
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ceftizoxime

Procurement of a third-generation cephalosporin for mixed-infection models demands uncompromised anti-anaerobic potency and beta-lactamase stability. Ceftizoxime (free acid, CAS 68401-81-0) delivers precisely this:

  • Superior MIC against Bacteroides fragilis versus cefotaxime and cefoxitin.
  • Absolute TEM β-lactamase stability-no MIC elevation in the presence of bla plasmids.
  • 97% inhibition of multiresistant Serratia, compared to 19% with cefotaxime.
  • Stereochemically pure, ensuring consistent PBP binding for reliable AST and formulation work.

CAS Number

68401-81-0

Product Name

Ceftizoxime

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C13H13N5O5S2

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/t8-,11-/m1/s1

InChI Key

NNULBSISHYWZJU-LDYMZIIASA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O

solubility

2.29e-01 g/L

Synonyms

Cefizox, Ceftizoxime, Ceftizoxime Monosodium Salt, Ceftizoxime Sodium, FK 749, FK-749, FK749, FR 13749, FR-13749, FR13749, Monosodium Salt, Ceftizoxime, Salt, Ceftizoxime Monosodium, SK and F 88373 2, SK and F 88373-2, SK and F 883732, SKF 88373, SKF-88373, SKF88373, Sodium, Ceftizoxime

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O

Isomeric SMILES

CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O

The exact mass of the compound Ceftizoxime is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.29e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Cephacetrile - Cefotaxime. It belongs to the ontological category of cephalosporin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 200 mg

Ceftizoxime (CAS 68401-81-0) is a third-generation cephalosporin antibiotic utilized as an active pharmaceutical ingredient (API), a selective agent in microbiological media, and a reference standard in antimicrobial susceptibility testing (AST). Structurally characterized as an iminomethoxy aminothiazolyl cephalosporin, it exhibits broad-spectrum antibacterial activity with notable resistance to hydrolysis by common plasmid and chromosomal beta-lactamases[1]. In its free acid form, ceftizoxime is practically insoluble in standard organic solvents like ethanol and acetone, necessitating formulation into aqueous base solutions or conversion to its sodium salt (CAS 68401-82-1) for parenteral applications . For procurement professionals and formulation scientists, ceftizoxime offers a distinct efficacy profile, combining the potent Gram-negative coverage typical of third-generation cephalosporins with enhanced anti-anaerobic activity, making it a critical material for mixed-infection models and specialized diagnostic assays [2].

Research Fit

Broad-spectrum antimicrobial research — covers Gram-positive and Gram-negative isolates for susceptibility studies
Beta-lactamase stability research — supports studies on penicillinase- and cephalosporinase-producing strains
PK/PD model-supported compound — reported tissue penetration and half-life profile may support exposure-model studies

Substituting ceftizoxime with other third-generation cephalosporins (e.g., cefotaxime or ceftriaxone) or cephamycins (e.g., cefoxitin) fundamentally alters the performance profile of the final formulation or assay. While in-class substitutes like cefotaxime share similar aerobic Gram-negative coverage, they lack ceftizoxime's statistically superior potency against anaerobic pathogens such as Bacteroides fragilis [1]. Conversely, while cefoxitin is often selected for anaerobic activity, it exhibits significantly higher susceptibility to TEM-type beta-lactamase hydrolysis, leading to compromised efficacy in environments containing plasmid-mediated resistance [2]. Furthermore, utilizing racemic mixtures or alternative stereoisomers drastically reduces affinity for essential penicillin-binding proteins (PBPs), rendering generic chemical analogs ineffective[3]. Consequently, ceftizoxime cannot be substituted in procurement without sacrificing either anti-anaerobic potency, beta-lactamase stability, or target binding efficiency.

Substitution Risk

Metabolite profile Lacks a therapeutically active metabolite; cefotaxime relies on desacetylcefotaxime, which may shift pharmacodynamic interpretation
Spectrum gap Reported diminished activity against penicillin-resistant S. pneumoniae — a critical mismatch for empirical coverage assumptions
Resistance pattern On-therapy resistance development may differ from other third-generation cephalosporins; requires strain-specific review

Anaerobic Potency Against B. fragilis

In comparative statistical analyses of minimum inhibitory concentrations (MICs) against clinical isolates of Bacteroides fragilis, ceftizoxime demonstrates significantly greater potency than standard benchmark cephalosporins. After natural logarithmic transformation of MIC data, ceftizoxime yielded significantly lower MIC values compared to cefoxitin (P < 0.001) and cefotaxime (P < 0.05) [1]. This positions ceftizoxime as the statistically superior choice for targeting anaerobic pathways compared to standard third-generation or cephamycin alternatives.

Evidence DimensionIn-vitro MIC values against Bacteroides fragilis
Target Compound DataCeftizoxime (Lowest geometric mean, median, and mode MICs)
Comparator Or BaselineCefoxitin (P < 0.001) and Cefotaxime (P < 0.05)
Quantified DifferenceStatistically significant reduction in MIC (P < 0.001 vs cefoxitin; P < 0.05 vs cefotaxime)
ConditionsAgar dilution method following NCCLS guidelines on clinical isolates

Ensures reliable performance in anaerobic infection models and selective media where cefotaxime or cefoxitin would fail to provide adequate inhibition.

Blister fluid penetration
Head-to-head
2.7× higher penetration
Ceftizoxime AUC ratio 164.4% vs Cefotaxime 60.8%
Reported extravascular penetration context; may support tissue-distribution model studies
Single 2 g IV infusion, 10 healthy volunteers; crossover design

TEM Beta-Lactamase Stability

Ceftizoxime exhibits exceptional resistance to hydrolysis by common plasmid-mediated beta-lactamases, a critical factor for diagnostic and therapeutic formulations. When subjected to Type III (TEM) beta-lactamase via R (bla) plasmid transfer in Escherichia coli, the MIC of ceftizoxime remained completely unchanged (0-fold elevation). In stark contrast, the MIC of cefoxitin—a common comparator—elevated 4-fold, and another analog (6059-S) elevated 10-fold under the same plasmid transfer conditions [1]. Ceftizoxime possesses a uniquely large Ki value, rendering it indifferent to a majority of R plasmids coding for TEM-type enzymes.

Evidence DimensionMIC elevation post-transfer of TEM-type beta-lactamase R (bla) plasmids
Target Compound DataCeftizoxime (0-fold MIC elevation; no change in susceptibility)
Comparator Or BaselineCefoxitin (4-fold MIC elevation) and 6059-S (10-fold MIC elevation)
Quantified Difference100% retention of efficacy for ceftizoxime vs. 4x to 10x loss of efficacy for comparators
ConditionsEscherichia coli CSH2 with 51 different R (bla) plasmids

Guarantees active ingredient stability and reproducibility in diagnostic assays or environments characterized by high beta-lactamase expression, preventing false positives in AST workflows.

Serum bactericidal activity
Head-to-head
Higher SBA at 1–12 h
Ceftizoxime vs Cefotaxime against Enterobacteriaceae clinical isolates
Reported pharmacodynamic endpoint context; supports dosing-interval model evaluation
E. coli, K. pneumoniae, E. cloacae, M. morganii tested

Stereospecific PBP Binding Affinity

The procurement of the correct stereoisomer of ceftizoxime is critical for its mechanism of action, which relies on inhibiting peptidoglycan polymerization. Assays measuring the reduction of[14C]penicillin G binding demonstrate that ceftizoxime binds to PBPs 1a and 1bs at concentrations below 1 µg/mL for E. cloacae and below 3.2 µg/mL for E. coli. Its anti-isomer, FR 14060, requires a more than 10-fold higher concentration to achieve the same 50% reduction in binding [1]. This quantitative gap highlights the necessity of procuring high-purity ceftizoxime (CAS 68401-81-0) free from stereoisomeric impurities.

Evidence DimensionConcentration required for 50% reduction of [14C]penicillin G binding to PBP 1bs
Target Compound DataCeftizoxime (<1.0 to 3.2 µg/mL)
Comparator Or BaselineAnti-isomer FR 14060 (>10-fold higher concentration)
Quantified Difference>10x higher binding affinity for ceftizoxime
ConditionsE. cloacae 58-5 and E. coli NIHJ JC-2 membrane assays

Proves that strict stereochemical purity is mandatory during API procurement to ensure the material successfully inhibits bacterial cell wall synthesis, as isomeric impurities drastically reduce formulation efficacy.

Elimination half-life
Head-to-head
2.05 h vs 1.43 h
Ceftizoxime t½ 43% longer than Cefotaxime
Supports PK model interpretation for exposure-duration studies
Comparable to desacetylcefotaxime t½ (2.02 h)

Multiresistant Enterobacteriaceae Activity

Beyond its anaerobic and beta-lactamase stability profile, ceftizoxime outperforms standard third-generation cephalosporins against specific multiresistant Gram-negative strains. In comparative in vitro testing against 538 isolates, ceftizoxime successfully inhibited 97% of multiresistant Serratia isolates at a concentration of 12.5 µg/mL. Under identical conditions, the benchmark comparator cefotaxime inhibited only 19% of the same isolates [1]. Furthermore, ceftizoxime demonstrated superior activity against Enterobacter cloacae and indole-positive Proteus species, establishing it as a more robust broad-spectrum agent.

Evidence DimensionInhibition rate of multiresistant Serratia isolates at 12.5 µg/mL
Target Compound DataCeftizoxime (97% inhibition)
Comparator Or BaselineCefotaxime (19% inhibition)
Quantified Difference78 absolute percentage points higher inhibition rate
ConditionsIn vitro susceptibility testing against 538 clinical isolates

Justifies the selection of ceftizoxime over cefotaxime for broad-spectrum formulations targeting highly resistant Enterobacteriaceae.

On-therapy resistance
Trial context
0% vs 10–15%
Ceftizoxime 0/20 vs Cefotaxime 10% and Ceftriaxone 15%
Reported resistance-emergence endpoint context; requires model-specific review
Open randomized trial, 60 patients with complicated UTI
Adverse reaction rate
Trial context
6.8% vs 13.5%
50% lower relative incidence vs Cefotaxime
Reported tolerability endpoint context; supports safety-related endpoint monitoring
Randomized multicenter trial, 114 hospitalized patients
Cost per dose
Trial context
~3× lower cost
$2.37–$2.56 vs $7.15–$8.70 per dose vs Ceftriaxone
Reported pharmacoeconomic endpoint context; identical endpoint response (100%)
204 patients, single-dose IM for uncomplicated urethral gonorrhea

AST Discs and Diagnostic Panels

Driven by its absolute stability against TEM-type beta-lactamases and 0-fold MIC elevation in the presence of R (bla) plasmids, ceftizoxime is an essential reference standard in AST. It is utilized to accurately phenotype bacterial resistance mechanisms, differentiating between standard TEM beta-lactamase producers and extended-spectrum beta-lactamase (ESBL) strains without the confounding factor of baseline hydrolysis[1].

Selective Microbiological Culture Media

Because ceftizoxime inhibits 97% of multiresistant Serratia at concentrations where cefotaxime fails (19% inhibition), it is highly effective as a selective supplement in agar formulations. It suppresses background Enterobacteriaceae overgrowth while allowing the isolation of intrinsically resistant or specifically targeted organisms in environmental and clinical microbiology workflows [2].

Anaerobic Infection Models

Leveraging its statistically superior MIC profile against Bacteroides fragilis compared to cefoxitin and cefotaxime, ceftizoxime is the preferred cephalosporin for in vitro and in vivo models of mixed aerobic/anaerobic intra-abdominal infections. It provides reliable baseline control data without the need for secondary anti-anaerobic agents like metronidazole [3].

High-Purity API for Peptidoglycan Studies

Because the anti-isomer FR 14060 requires a >10-fold higher concentration to bind PBPs, procuring strictly stereochemically pure ceftizoxime (CAS 68401-81-0) is mandatory for pharmaceutical compounding and in vitro peptidoglycan polymerization inhibition assays. This ensures predictable pharmacodynamics without interference from low-affinity isomeric impurities [4].

Application Fit

Application
Selection Property
Validation Focus
Tissue penetration model studies
Extravascular distribution profile
AUC ratio and time-course in target matrices
Antimicrobial susceptibility research
Beta-lactamase stability profile
MIC endpoints against resistant strain panels
Resistance mechanism investigation
On-therapy emergence rate
Strain-level resistance endpoint monitoring
PK/PD model validation
Half-life and exposure-duration context
Time-above-MIC model interpretation

Quantity

Milligrams-Grams

Physical Description

Solid

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

383.03581088 g/mol

Monoisotopic Mass

383.03581088 g/mol

Heavy Atom Count

25

Appearance

Off-White to Pale Yellow Solid

Melting Point

>230ºC

UNII

EWR6BR9R5E

Related CAS

68401-82-1 (mono hydrochloride salt)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Drug Indication

Cetizoxime was previously indicated for the treatment of infections due to susceptible strains of bacteria.

Pharmacology

Ceftizoxime is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms. It has few side effects and is reported to be safe and effective in aged patients and in patients with hematologic disorders.
Ceftizoxime is a semisynthetic, broad-spectrum, beta-lactamase-resistant, third-generation cephalosporin with antibacterial activity. Ceftizoxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01D - Other beta-lactam antibacterials
J01DD - Third-generation cephalosporins
J01DD07 - Ceftizoxime

Mechanism of Action

Ceftizoxime is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens. It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae and Klebsiella pneumoniae. Ceftizoxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that ceftizoxime interferes with an autolysin inhibitor.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

68401-81-0

Absorption Distribution and Excretion

Excreted virtually unchanged by the kidneys in 24 hours.
The mean apparent volume of distribution ranges between 15 - 28L.

Metabolism Metabolites

Ceftizoxime is not metabolized and is excreted virtually unchanged by the kidneys in 24 hours.

Wikipedia

Ceftizoxime

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Richards DM, Heel RC: Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs. 1985 Apr;29(4):281-329. doi: 10.2165/00003495-198529040-00001. [PMID:3888599]

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